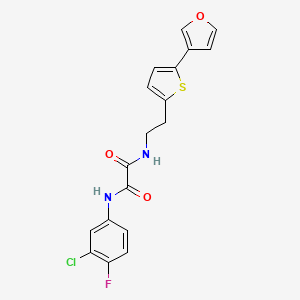
N1-(3-chloro-4-fluorophenyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-chloro-4-fluorophenyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide, commonly known as CFTR modulator, is a small molecule drug used for the treatment of cystic fibrosis. The drug works by targeting the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is mutated in patients with cystic fibrosis.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of N’-(3-chloro-4-fluorophenyl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}ethanediamide, also known as N1-(3-chloro-4-fluorophenyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide:
Anticancer Activity
This compound has shown potential as an anticancer agent. Its structure suggests it could inhibit specific enzymes or pathways involved in cancer cell proliferation. Studies have indicated that similar compounds can induce apoptosis (programmed cell death) in cancer cells, making them promising candidates for chemotherapy .
Antimicrobial Properties
Research has explored the antimicrobial properties of this compound, particularly against resistant bacterial strains. Its unique structure allows it to disrupt bacterial cell walls or inhibit essential bacterial enzymes, providing a new avenue for developing antibiotics .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines or block specific receptors involved in the inflammatory response. This makes it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis .
Neuroprotective Agents
There is interest in this compound as a neuroprotective agent. It could potentially protect neurons from oxidative stress or excitotoxicity, which are common pathways in neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its ability to cross the blood-brain barrier enhances its potential in this field .
Antioxidant Activity
The compound’s structure suggests it may have antioxidant properties, scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage and aging, and it could be beneficial in treating diseases linked to oxidative stress .
Antiviral Activity
Finally, the compound has shown potential antiviral activity. It could inhibit viral replication or block viral entry into host cells. This application is particularly relevant in the context of emerging viral infections and the need for new antiviral drugs.
These applications highlight the diverse potential of N’-(3-chloro-4-fluorophenyl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}ethanediamide in various fields of scientific research. Each application area offers a unique opportunity for further exploration and development.
If you have any specific questions or need more detailed information on any of these applications, feel free to ask!
Anticancer Activity Antimicrobial Properties Anti-inflammatory Effects Neuroprotective Agents Antioxidant Activity : Cardioprotective Effects : Antidiabetic Potential : Antiviral Activity
Propriétés
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O3S/c19-14-9-12(1-3-15(14)20)22-18(24)17(23)21-7-5-13-2-4-16(26-13)11-6-8-25-10-11/h1-4,6,8-10H,5,7H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTPUDLWWKGBDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(=O)NCCC2=CC=C(S2)C3=COC=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2734444.png)
![(E)-3-[3-(3-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2734446.png)
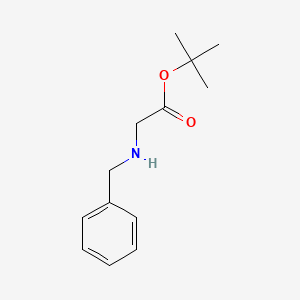


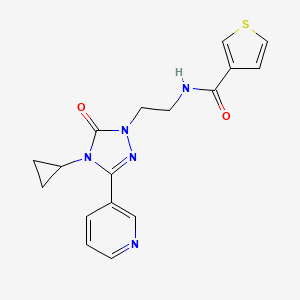
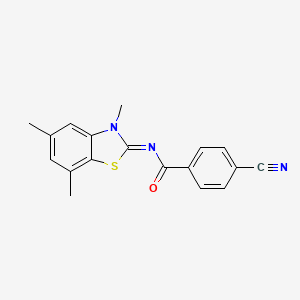
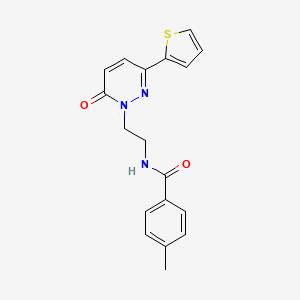

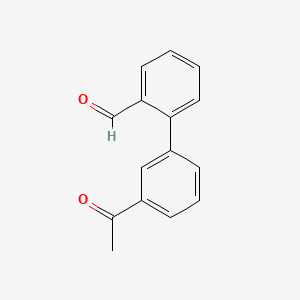

![N-[4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]-N,N-dimethylamine](/img/structure/B2734460.png)
![2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)ethanol](/img/structure/B2734463.png)
